4-Amino-3,3-dimethylbutyltrimethoxysilane
Overview
Description
4-Amino-3,3-dimethylbutyltrimethoxysilane is a chemical compound with the molecular formula C9H23NO3Si . It has a molecular weight of 221.37 g/mol . This compound is also known by other names such as AMINONEOHEXYLTRIMETHOXYSILANE .
Molecular Structure Analysis
The molecular structure of 4-Amino-3,3-dimethylbutyltrimethoxysilane can be represented by the InChI string:InChI=1S/C9H23NO3Si/c1-9(2,8-10)6-7-14(11-3,12-4)13-5/h6-8,10H2,1-5H3
. The Canonical SMILES representation is CC(C)(CCSi(OC)OC)CN
. Physical And Chemical Properties Analysis
4-Amino-3,3-dimethylbutyltrimethoxysilane has a boiling point of 230°C . It has a density of 0.977 g/mL and a refractive index of 1.4302 at 20°C .Scientific Research Applications
Gas-Phase Reactions and Surface Modifications
Gas-phase reactions
A study by White and Tripp (2000) explored the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces. This research is relevant as it provides insights into how aminosilanes like 4-Amino-3,3-dimethylbutyltrimethoxysilane might interact with surfaces through hydrogen bonding and Si-O-Si linkage formation (White & Tripp, 2000).
Surface functionality
Research by Emily A. Smith and Wei Chen (2008) discussed the functionalization of silica surfaces with aminosilanes, emphasizing the importance of reaction conditions and structural features of aminosilanes for hydrolytic stability. This study provides valuable context for understanding the potential applications of 4-Amino-3,3-dimethylbutyltrimethoxysilane in surface modification (Smith & Chen, 2008).
Material Synthesis and Modification
Elastomer production
A study by Han Hu et al. (2020) described the use of aminopropyl-methyl-diethoxysilane in the synthesis of supramolecular elastomers, indicating potential pathways for the utilization of similar aminosilanes in material science (Hu et al., 2020).
Corrosion inhibition
Research by K. C. Emregül and M. Hayvalı (2006) investigated the use of a Schiff base derived from an aminosilane compound in inhibiting steel corrosion, showcasing an application area for 4-Amino-3,3-dimethylbutyltrimethoxysilane in protective coatings (Emregül & Hayvalı, 2006).
Polymer synthesis
A study by Y. Kawakami et al. (1992) on the synthesis of dimethylsiloxane oligomers with aromatic diamino functions provides insight into how 4-Amino-3,3-dimethylbutyltrimethoxysilane might be used in polymer chemistry (Kawakami et al., 1992).
Biological Applications and Surface Chemistry
Bone cell organization
Research by K. Healy et al. (1996) explored the use of aminosilanes in guiding the spatial organization and mineralization of bone cells, indicating potential biomedical applications for similar compounds (Healy et al., 1996).
Hydrogel modification
A study by H. M. Aly and H. L. A. El-Mohdy (2015) on modifying radiation-induced hydrogels with various amines, including aminosilanes, highlights potential applications in medical and pharmaceutical fields (Aly & El-Mohdy, 2015).
Optoelectronics and Material Characterization
Optoelectronic properties
The work by Nuha Wazzan and A. Irfan (2019) on the optoelectronic and charge transport properties of Pechmann dyes may provide a foundation for exploring the role of aminosilanes like 4-Amino-3,3-dimethylbutyltrimethoxysilane in OLED materials (Wazzan & Irfan, 2019).
Material surface characterization
A study by N. Furukawa et al. (1997) on the surface and morphological characterization of polysiloxane-block-polyimides, which could be relevant for understanding how aminosilanes interact with various surfaces (Furukawa et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-4-trimethoxysilylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3Si/c1-9(2,8-10)6-7-14(11-3,12-4)13-5/h6-8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJDMKUPUUYDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[Si](OC)(OC)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620408 | |
Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,3-dimethylbutyltrimethoxysilane | |
CAS RN |
157923-74-5 | |
Record name | A 1637 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157923-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.